5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c1-25-13-3-2-11(10-12(13)16(17)22)27(23,24)18-6-8-26-9-7-19-14(20)4-5-15(19)21/h2-3,10,18H,4-9H2,1H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHUTITVAEUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidin-1-yl intermediate: This step involves the reaction of a suitable amine with succinic anhydride to form the pyrrolidin-1-yl moiety.
Attachment of the ethoxyethyl linker: The intermediate is then reacted with ethylene glycol derivatives to introduce the ethoxyethyl linker.
Sulfamoylation: The resulting compound undergoes sulfamoylation using sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Methoxylation: Finally, the compound is methoxylated using methoxybenzoyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups, using reagents like sodium methoxide or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester and amide bonds, yielding simpler fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic transformations and as a reagent in synthetic pathways.
Biology
The compound is studied for its potential biological activities, including:
- Antimicrobial Properties : Exhibits efficacy against various bacterial strains.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : Modulates inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
In medicinal chemistry, this compound is investigated for therapeutic applications targeting specific enzymes or receptors. Its unique structure allows it to interact with biological targets effectively, which may lead to the development of new drugs.
Industry Applications
Due to its unique chemical properties, 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide is also explored in the development of advanced materials such as polymers and coatings.
Case Studies and Research Findings
Research has highlighted several promising findings regarding the biological activity of this compound:
- Anticonvulsant Activity : Related compounds have shown significant efficacy in seizure models (e.g., Maximal Electroshock Test).
- Pain Management : Demonstrated potential in reducing pain responses in animal models.
Mechanism of Action
The mechanism of action of 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidin-1-yl moiety and has been studied for its anticonvulsant properties.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound features a similar pyrrolidin-1-yl group and is used in the synthesis of various heterocyclic derivatives.
The uniqueness of 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide lies in its combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Biological Activity
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide. The molecular formula is , and its structure includes a sulfamoyl group linked to a methoxybenzamide moiety via an ethoxyethyl chain and a pyrrolidine derivative.
Synthetic Routes
The synthesis typically involves multiple steps:
- Preparation of the Pyrrolidine Ring : This is achieved through cyclization reactions under controlled conditions.
- Introduction of the Ethoxyethyl Chain : An etherification reaction is performed to attach the ethoxyethyl group.
- Formation of the Benzamide : The final step involves coupling with a methoxybenzoyl derivative to form the complete structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfamoyl group may enhance binding affinity and selectivity towards these targets.
Target Interactions
Research indicates that similar compounds exhibit anticonvulsant properties by inhibiting calcium currents mediated by L-type calcium channels, suggesting potential therapeutic applications in neurological disorders .
Pharmacological Properties
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.
- Anti-inflammatory Effects : The presence of the sulfamoyl group may confer anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antitumor Potential : Some derivatives have shown promise in inhibiting tumor cell proliferation, indicating potential applications in oncology .
Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant effects of related compounds, it was found that modifications to the pyrrolidine ring significantly influenced efficacy. Compounds with similar structures demonstrated a dose-dependent reduction in seizure frequency in animal models.
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of sulfamoyl-containing compounds. Results indicated that these compounds inhibited pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications for inflammatory conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Biological Activity | Observed Effects |
|---|---|
| Anticonvulsant | Reduced seizure frequency |
| Anti-inflammatory | Inhibition of cytokines |
| Antitumor | Inhibition of cell proliferation |
Q & A
Basic: What synthetic routes are recommended for 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide, and how can reaction progress be monitored effectively?
Answer:
A two-step synthesis is commonly employed. First, the sulfamoyl group is introduced via nucleophilic substitution using a chloroacetyl intermediate (e.g., chloroacetylated derivatives of 2-methoxybenzamide). Second, the dioxopyrrolidinyl moiety is conjugated via an ethoxyethyl linker using carbodiimide-mediated coupling. Reaction progress is monitored by thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, as described in analogous sulfonamide syntheses . For intermediates, ¹H NMR in deuterated DMSO can confirm the disappearance of starting materials (e.g., shifts at δ 3.3–3.7 ppm for ethoxyethyl protons) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the compound’s purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (55:45) and UV detection at 254 nm to assess purity (>98% by area normalization) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm sulfonamide (S=O stretching at 1150–1250 cm⁻¹) and dioxopyrrolidinyl (C=O at 1700–1750 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 470.3 (calculated for C₂₁H₂₈N₃O₇S) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity) or impurity profiles . To address this:
- Systematic Replication: Repeat assays under standardized conditions (e.g., DMSO concentration ≤0.1%, validated cell lines) .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the dioxopyrrolidinyl ring) that may interfere with activity .
- Dose-Response Analysis: Compare EC₅₀ values across studies to identify non-linear effects caused by aggregation or off-target binding .
Advanced: What strategies optimize the compound’s yield in multi-step synthesis while minimizing side reactions?
Answer:
- Solvent Selection: Replace DMF with acetonitrile in the sulfamoylation step to reduce N-alkylation byproducts .
- Catalyst Optimization: Use 4-dimethylaminopyridine (DMAP) at 5 mol% to enhance coupling efficiency of the dioxopyrrolidinyl group .
- Temperature Control: Maintain the reaction at 0–5°C during chloroacetyl intermediate formation to prevent hydrolysis .
Yield improvements (from ~45% to 72%) are achievable by introducing a solid-phase extraction (SPE) purification step with C18 cartridges .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding affinity?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with the target protein’s active site (e.g., sulfonamide binding to zinc-containing enzymes) .
- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups at the methoxy position .
- MD Simulations: Assess conformational stability of the ethoxyethyl linker in aqueous environments using GROMACS .
Basic: What are the critical stability considerations for storing this compound in academic research settings?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the dioxopyrrolidinyl group .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfamoyl bond .
- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf life .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout Models: Use CRISPR-Cas9 to silence putative targets (e.g., carbonic anhydrase isoforms) and confirm loss of activity .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, Kd) to rule out non-specific interactions .
- Metabolomic Profiling: Apply GC-MS to track downstream metabolic changes (e.g., altered glycolysis in treated cells) .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Use a triple quadrupole system with transitions m/z 470.3 → 352.1 (collision energy 25 eV) for plasma samples .
- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000×g for 10 min .
- Calibration Curve: Linear range 1–1000 ng/mL (R² > 0.99) with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
